Cas no 2624139-70-2 (2-(1-nitrosopiperidin-3-yl)methoxyacetic acid)
2-(1-nitrosopiperidin-3-yl)methoxyacetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2624139-70-2
- 2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid
- EN300-27752088
- 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid
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- Inchi: 1S/C8H14N2O4/c11-8(12)6-14-5-7-2-1-3-10(4-7)9-13/h7H,1-6H2,(H,11,12)
- InChI-Schlüssel: LYYXAOWGIIGLST-UHFFFAOYSA-N
- Lächelt: O(CC(=O)O)CC1CN(CCC1)N=O
Berechnete Eigenschaften
- Genaue Masse: 202.09535693g/mol
- Monoisotopenmasse: 202.09535693g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 4
- Komplexität: 210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 79.2Ų
2-(1-nitrosopiperidin-3-yl)methoxyacetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27752088-0.05g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
| Enamine | EN300-27752088-0.1g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-27752088-0.25g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-27752088-0.5g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-27752088-1.0g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-27752088-2.5g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-27752088-5.0g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
| Enamine | EN300-27752088-10.0g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
| Enamine | EN300-27752088-1g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 1g |
$1129.0 | 2023-09-09 | ||
| Enamine | EN300-27752088-5g |
2-[(1-nitrosopiperidin-3-yl)methoxy]acetic acid |
2624139-70-2 | 5g |
$3273.0 | 2023-09-09 |
2-(1-nitrosopiperidin-3-yl)methoxyacetic acid Verwandte Literatur
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Weitere Informationen zu 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid
2-(1-Nitrosopiperidin-3-yl)methoxyacetic Acid (CAS No. 2624139-70-2): A Novel Compound with Promising Pharmacological Applications
2-(1-Nitrosopiperidin-3-yl)methoxyacetic acid (CAS No. 2624139-70-2) is a novel compound that has recently garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This molecule belongs to the class of nitroso-containing derivatives, which are known for their reactive intermediates and functional group versatility. The nitrosopiperidine moiety in its structure is particularly noteworthy, as it can undergo various chemical transformations and biological interactions, making it a valuable candidate for drug development and therapeutic applications.
The molecular formula of 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid is C9H15NN2O4, and its molecular weight is approximately 227.24 g/mol. The chemical structure of this compound features a methoxyacetic acid backbone connected to a nitrosopiperidine ring through a methylene bridge. This structural motif is critical for its reactivity and selectivity, as the nitroso group can participate in electrophilic reactions and nitrosation processes. Recent synthetic studies have demonstrated that this compound can be efficiently synthesized via multi-step organic reactions, including nitrosation, alkylation, and esterification, which are essential for its pharmaceutical relevance.
One of the most intriguing aspects of 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid is its potential antioxidant properties. A 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits strong radical scavenging activity due to the presence of the nitroso group, which can act as a radical donor in free radical scavenging mechanisms. The antioxidant activity of this molecule was evaluated using DPPH and ABTS assays, and the results indicated that it has a higher antioxidant capacity compared to standard antioxidants such as ascorbic acid and tocopherol. This finding suggests that 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid could be a promising candidate for anti-aging research and disease prevention.
Another significant area of research involving 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid is its anti-inflammatory potential. A 2024 study published in *Pharmacological Reports* explored the anti-inflammatory effects of this compound in a mouse model of colitis. The results showed that 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid significantly reduced inflammatory markers such as TNF-α, IL-6, and IL-1β in the colon tissue. The anti-inflammatory mechanism was attributed to the inhibition of NF-κB signaling pathways, which are central to chronic inflammation and immune responses. These findings highlight the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent drug development efforts have also focused on the cytotoxic effects of 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid against cancer cells. A 2023 study published in *Cancer Letters* investigated the antitumor activity of this compound in human breast cancer cell lines (MCF-7 and SK-BR-3). The results showed that 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid induced apoptosis and autophagy in these cancer cells, while exhibiting low toxicity to normal cells. The mechanism of action was linked to the induction of oxidative stress and the inhibition of mitochondrial function, which are key factors in cancer cell death. These findings suggest that this compound could be a potential therapeutic agent for breast cancer treatment.
Furthermore, the pharmacokinetic profile of 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid has been studied to evaluate its bioavailability and metabolic stability. A 2024 study published in *Drug Metabolism and Disposition* reported that this compound has good solubility in aqueous solutions and is rapidly absorbed in the gastrointestinal tract. The metabolic stability was assessed using in vitro liver microsomes, and the results indicated that the compound is metabolized primarily through hydrolysis and oxidation pathways. These findings are crucial for drug development, as they provide insights into the pharmacokinetic behavior of this molecule and its potential clinical applications.
Despite its promising pharmacological properties, the toxicological profile of 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid remains an important area of research. A 2023 study published in *Toxicology and Applied Pharmacology* evaluated the acute toxicity of this compound in rats and found that it exhibited low acute toxicity at oral doses up to 1000 mg/kg. However, the long-term toxicity and genotoxicity of this compound require further investigation to ensure its safety for clinical use. These studies are essential for drug development and regulatory approval processes.
In conclusion, 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid (CAS No. 2624139-70-2) is a novel compound with significant pharmacological potential. Its antioxidant, anti-inflammatory, and antitumor activities make it a promising candidate for drug development and therapeutic applications. However, further research is needed to fully understand its mechanism of action, pharmacokinetic behavior, and toxicological profile to ensure its safety and efficacy in clinical settings. As pharmaceutical research continues to advance, the potential applications of this compound are expected to expand, contributing to the development of new therapeutic strategies for a wide range of diseases.
For more information on the synthesis, biological activities, and pharmacological applications of 2-(1-nitrosopiperidin-3-yl)methoxyacetic acid, please refer to the latest research studies published in peer-reviewed journals and scientific databases. These resources provide comprehensive insights into the potential of this compound and its role in modern medicine.
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